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Abstract
1,3-Diethyl 2-oxopropanedioate, commonly known as diethyl mesoxalate or diethyl

oxomalonate, is a vicinal tricarbonyl compound of significant interest in organic synthesis. Its

highly electrophilic central carbonyl group, flanked by two ester functionalities, imparts unique

reactivity, making it a versatile building block for a wide array of complex molecules. This

technical guide provides a comprehensive overview of the discovery, chemical properties, and

key synthetic methodologies for 1,3-diethyl 2-oxopropanedioate. Detailed experimental

protocols for prominent synthetic routes are presented, alongside a comparative analysis of

their advantages and limitations. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug

development.

Introduction
1,3-Diethyl 2-oxopropanedioate (CAS No. 609-09-6) is the diethyl ester of mesoxalic acid

(ketomalonic acid), the simplest of the α-ketodicarboxylic acids.[1] Its structure is characterized

by a central ketone flanked by two ethyl ester groups, resulting in a highly reactive electrophile.

This reactivity has been harnessed in a variety of chemical transformations, including Diels-

Alder reactions, cycloadditions, ene reactions, and aldol additions.[1] The compound was first

synthesized in a pure form in 1892 by Richard Anschütz and his colleagues.[1] This guide will
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detail the seminal discovery and explore the evolution of its synthesis to more modern, efficient,

and scalable methods.

Physicochemical Properties
1,3-Diethyl 2-oxopropanedioate is a clear, colorless to yellow liquid.[1] Upon exposure to

humid air, it readily reacts with water to form a crystalline dihydrate, diethyl dihydroxymalonate.

[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Diethyl 2-Oxopropanedioate

Property Value Reference

IUPAC Name Diethyl 2-oxopropanedioate [1]

Synonyms
Diethyl mesoxalate, Diethyl

ketomalonate
[1]

CAS Number 609-09-6 [1]

Molecular Formula C₇H₁₀O₅ [1]

Molecular Weight 174.15 g/mol [1]

Appearance Clear colorless to yellow liquid [1]

Density 1.142 g/cm³ [1]

Boiling Point
208-210 °C (at 760 mmHg);

96-97 °C (at 12 mmHg)
[1]

Melting Point -30 °C [1]

Solubility

Highly soluble in water,

ethanol, diethyl ether,

chloroform

[1]

Refractive Index 1.425 (at 20 °C)

Synthetic Methodologies
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Several synthetic routes to 1,3-diethyl 2-oxopropanedioate have been developed since its

initial discovery. These methods primarily involve the oxidation of diethyl malonate or its

derivatives. A comparison of the most prominent methods is provided in Table 2.

Table 2: Comparison of Key Synthetic Routes to 1,3-Diethyl 2-Oxopropanedioate

Synthetic
Method

Starting
Material

Key
Reagents

Reported
Yield

Advantages
Disadvanta
ges

Anschütz

Synthesis

(1892)

Alloxan

Barium

hydroxide,

Ethanol, HCl

Not reported
Historical

significance

Multi-step,

potentially

low yielding

Oxidation via

Nitrosation

Diethyl

malonate

Sodium

nitrite, Acetic

acid, N₂O₄

74-90%

(crude)

High crude

yield

Use of highly

toxic and

corrosive

N₂O₄

Ozonolysis

Diethyl

ethylidenemal

onate

Ozone,

Dichlorometh

ane,

Triphenylpho

sphine

~62%

Neutral

reaction

conditions

Requires

specialized

ozone

generator,

potential

hazards of

ozonides

Sodium

Chlorite

Oxidation

Diethyl

malonate

Sodium

chlorite

(NaClO₂)

up to 97%

High yield,

uses a simple

precursor

Requires

careful pH

control

Historical Synthesis: The Anschütz Method (1892)
The first reported synthesis of pure 1,3-diethyl 2-oxopropanedioate was achieved by Richard

Anschütz.[1] The process involved the decomposition of the barium salt of alloxan to yield

oxomalonic acid. This was followed by a Fischer esterification using ethanol and hydrogen

chloride as a catalyst to produce the desired diethyl ester.[1] While of great historical

importance, this method is rarely used today due to the multi-step nature and the availability of

more direct routes.
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Alloxan Barium Salt of Alloxan
Ba(OH)₂

Oxomalonic Acid
Decomposition

1,3-Diethyl 2-Oxopropanedioate
Ethanol, HCl
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Caption: The historical synthesis pathway developed by Anschütz.

Synthesis by Ozonolysis
A modern and relatively clean method for preparing 1,3-diethyl 2-oxopropanedioate involves

the ozonolysis of diethyl ethylidenemalonate. This method offers the advantage of proceeding

under neutral conditions. The overall yield from the readily available diethyl malonate is in the

range of 45-50%.

Diethyl Malonate Diethyl Ethylidenemalonate

Acetaldehyde,
Acetic Anhydride

Ozonide Intermediate
1. O₃, CH₂Cl₂, -78 °C

1,3-Diethyl 2-Oxopropanedioate
2. Triphenylphosphine

Click to download full resolution via product page

Caption: Ozonolysis workflow for the synthesis of 1,3-diethyl 2-oxopropanedioate.

Preparation of Diethyl Ethylidenemalonate: In a flask equipped with a reflux condenser,

combine diethyl malonate (1.0 eq), acetaldehyde (1.5 eq), and acetic anhydride (1.5 eq).

Heat the mixture to reflux for 4-6 hours. After cooling, distill the mixture under reduced

pressure to isolate diethyl ethylidenemalonate (b.p. 102-106 °C at 10 mmHg). Yields are

typically in the range of 68-86%.

Ozonolysis: Dissolve diethyl ethylidenemalonate (1.0 eq) in dry dichloromethane and cool

the solution to -78 °C (a dry ice/acetone bath). Bubble ozone through the solution until a

persistent blue color indicates the presence of excess ozone.

Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add

triphenylphosphine (1.1 eq) portion-wise to the cold solution to reduce the ozonide. Allow the

reaction mixture to warm to room temperature.
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Purification: Concentrate the reaction mixture under reduced pressure. The desired product,

1,3-diethyl 2-oxopropanedioate, can be purified by distillation from phosphorus pentoxide.

This final distillation step is crucial for removing any water and triphenylphosphine oxide. The

product is collected as a greenish-yellow oil.

Synthesis by Oxidation of Diethyl Malonate
Direct oxidation of diethyl malonate is another common approach. Various oxidizing agents

have been employed, with sodium chlorite being a particularly efficient and high-yielding option.

Diethyl Malonate Diethyl Mesoxalate Hydrate
NaClO₂, pH 4.4

1,3-Diethyl 2-Oxopropanedioate

Azeotropic distillation
with Toluene

Click to download full resolution via product page

Caption: Synthesis via sodium chlorite oxidation of diethyl malonate.

Reaction Setup: Suspend diethyl malonate (1.0 eq) in an aqueous solution. Adjust the pH to

approximately 4.4 using a suitable buffer.

Oxidation: Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) dropwise to the

stirred suspension while maintaining the temperature and pH. The reaction progress can be

monitored by TLC or GC.

Workup: Upon completion, quench any residual oxidant with a reducing agent such as

sodium sulfite. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl

acetate).

Dehydration and Purification: The initial product is often the hydrate, diethyl

dihydroxymalonate. To obtain the anhydrous form, the crude product is dissolved in toluene

and subjected to azeotropic distillation to remove water. After the removal of toluene under

reduced pressure, the final product, 1,3-diethyl 2-oxopropanedioate, is obtained in high

purity (up to 97% yield).

Applications in Synthesis
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The high electrophilicity of the central carbonyl group in 1,3-diethyl 2-oxopropanedioate
makes it a powerful tool in organic synthesis. It readily undergoes nucleophilic attack and

participates in various cycloaddition reactions. For instance, it can react with Grignard

reagents, serve as a dienophile in Diels-Alder reactions, and undergo ene reactions with

alkenes.[1] These reactions provide access to a diverse range of polyfunctionalized molecules

that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic

targets.

Conclusion
Since its discovery by Richard Anschütz in 1892, 1,3-diethyl 2-oxopropanedioate has

become an important reagent in the synthetic organic chemist's toolbox. While the original

synthesis from alloxan is of historical note, modern methods such as the ozonolysis of diethyl

ethylidenemalonate and the direct oxidation of diethyl malonate with sodium chlorite offer more

practical and higher-yielding routes to this versatile compound. The detailed protocols and

comparative data presented in this guide are intended to assist researchers in the selection

and execution of the most suitable synthetic strategy for their specific needs, thereby facilitating

further exploration of the rich chemistry of this unique tricarbonyl compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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